

# Tuvusertib: An In-Depth Technical Analysis of Early-Phase Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Tuvusertib** (also known as M1774) is an investigational, orally administered, potent, and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2][3] ATR is a critical regulator of the DNA damage response (DDR), a complex signaling network that maintains genomic integrity.[1] By inhibiting ATR, **Tuvusertib** aims to disrupt DNA repair in cancer cells, leading to cell death, particularly in tumors with existing DDR pathway defects.[1] [4] This technical guide provides a comprehensive overview of the early-phase clinical trial results for **Tuvusertib**, focusing on its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy as both a monotherapy and in combination with other agents.

## **Mechanism of Action: The ATR Signaling Pathway**

**Tuvusertib** functions by inhibiting the ATR kinase, a key enzyme in the DDR pathway that is activated by single-stranded DNA (ssDNA) breaks, a common occurrence during replication stress in rapidly dividing cancer cells.[1][5] ATR activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. By blocking ATR, **Tuvusertib** prevents these downstream effects, leading to an accumulation of DNA damage and ultimately, cell death.[1][4]





Click to download full resolution via product page

Figure 1: Tuvusertib's inhibition of the ATR signaling pathway.

# Early-Phase Clinical Trial Data Monotherapy: First-in-Human Study (NCT04170153)

A first-in-human, open-label, non-randomized Phase 1 study (DDRiver Solid Tumors 301) evaluated the safety, tolerability, MTD, RDE, PK, PD, and preliminary efficacy of **Tuvusertib** monotherapy in 55 patients with metastatic or locally advanced unresectable solid tumors.[1][2] [6]

The study established a manageable safety profile for **Tuvusertib**.[1][2] The most common treatment-emergent adverse events (TEAEs) are summarized below.



| Adverse Event Category               | Details                                                                                                       | Reference |
|--------------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Grade ≥3 TEAEs                       | Anemia (36%), Neutropenia (7%), Lymphopenia (7%)                                                              | [1][2][6] |
| Dose-Limiting Toxicities (DLTs)      | 11 patients experienced DLTs,<br>most commonly Grade 2 (n=2)<br>or Grade 3 (n=8) anemia.                      | [1][2][6] |
| Maximum Tolerated Dose (MTD)         | 180 mg once daily (QD) continuously.                                                                          | [1][2][6] |
| Recommended Dose for Expansion (RDE) | 180 mg QD, 2 weeks on/1 week off. This schedule was better tolerated due to a decreased likelihood of anemia. | [1][2][6] |

Tuvusertib demonstrated rapid oral absorption and a relatively short half-life.[1][2]

| PK Parameter                                       | Value            | Reference |
|----------------------------------------------------|------------------|-----------|
| Median Time to Peak Plasma<br>Concentration (Tmax) | 0.5 to 3.5 hours | [1][2]    |
| Mean Elimination Half-Life                         | 1.2 to 5.6 hours | [1][2]    |

Target engagement was assessed by measuring the phosphorylation of H2AX (γ-H2AX), a downstream marker of ATR activity, in peripheral blood mononuclear cells (PBMCs).[1]



| PD Finding        | Details                                                                                      | Reference |
|-------------------|----------------------------------------------------------------------------------------------|-----------|
| Target Engagement | Exposure-related PD analysis suggested maximum target engagement at ≥130 mg Tuvusertib QD.   | [1][2][7] |
| y-H2AX Inhibition | At the RDE of 180 mg QD (2<br>weeks on/1 week off), >80% γ-<br>H2AX inhibition was observed. | [3]       |

While the study was not designed for robust efficacy evaluation, clinical benefit was observed in some patients.[1][3]

| Efficacy Outcome          | Details                                                                                                                                                         | Reference |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Partial Response (PR)     | One patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed RECIST v1.1 partial response.                     | [1][2][3] |
| Stable Disease (SD)       | 15 patients (27%) had stable disease.                                                                                                                           | [1][3]    |
| Molecular Responses (MRs) | Tuvusertib induced frequent MRs in circulating tumor DNA, particularly at doses ≥130 mg QD. Complete MRs were detected for mutations in ARID1A, ATRX, and DAXX. | [1][2][3] |

## **Combination Therapies**

**Tuvusertib** is also being evaluated in combination with other anticancer agents to potentially enhance its efficacy.



A Phase 1b study (Part B1 of DDRiver Solid Tumors 320, NCT05396833) investigated **Tuvusertib** in combination with the immune checkpoint inhibitor avelumab in 22 patients with advanced unresectable solid tumors.[8]

| Trial Aspect         | Details                                                                                                                                                                                           | Reference |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dosing               | Tuvusertib 180 mg QD (2<br>weeks on/1 week off) and<br>avelumab 800 mg every 2<br>weeks.                                                                                                          | [8]       |
| Safety               | No new safety findings were reported for the combination.  Two of nine evaluable patients experienced DLTs: Grade 3  ALT and AST increase (n=1), and Grade 3 anemia requiring transfusion (n=1).  | [8]       |
| Pharmacokinetics     | Tuvusertib exposure in combination with avelumab was consistent with monotherapy. Preliminary PK data showed a median Tmax of ~2-3 hours and a mean elimination half-life of ~2.93 to 4.23 hours. | [8][9]    |
| Pharmacodynamics     | Complete or almost complete target inhibition (γ-H2AX) was observed 1-6 hours after Tuvusertib administration.                                                                                    | [8][9]    |
| Preliminary Efficacy | One patient with chordoma experienced a RECIST v1.1 partial response.                                                                                                                             | [8]       |

Part B1 of the DDRiver Solid Tumors 301 study (NCT04170153) also assessed **Tuvusertib** in combination with the PARP inhibitor niraparib in 43 patients with advanced solid tumors.[10]



| Trial Aspect                           | Details                                                                                                                                                                                | Reference |
|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dosing Schedules                       | Multiple intermittent schedules were explored with Tuvusertib doses from 90-180 mg QD and niraparib doses from 100-200 mg QD.                                                          | [10]      |
| Recommended Doses for Expansion (RDEs) | Tuvusertib 180 mg QD and niraparib 100 mg QD, or Tuvusertib 90 mg QD and niraparib 200 mg QD, both on a 1 week on/1 week off schedule.                                                 | [10]      |
| Safety                                 | The most common DLT was grade 3 anemia requiring blood transfusion (10.5%). The most frequent grade ≥3 TEAEs were anemia (41.9%), platelet count decrease (14.0%), and fatigue (9.3%). | [10]      |
| Pharmacokinetics                       | The PK of Tuvusertib in combination with niraparib was consistent with Tuvusertib monotherapy.                                                                                         | [10]      |
| Preliminary Efficacy                   | 5 of 32 evaluable patients (15.6%) had responses (3 confirmed), including patients with ovarian, non-small cell lung, breast, and pancreatic cancers.                                  | [10]      |

# **Experimental Protocols and Methodologies**Study Design and Patient Population



The early-phase trials of **Tuvusertib** were typically open-label, multicenter, dose-escalation studies.[1][8][10] Patients enrolled had metastatic or locally advanced unresectable solid tumors that were refractory to standard treatments.[1][10] Key eligibility criteria generally included adequate organ function (hematologic, hepatic, and renal).[6]

#### Dose Escalation and Determination of MTD/RDE

A Bayesian 2-parameter logistic regression model guided dose escalation based on safety, PK, and PD data.[1][2] The MTD was defined as the highest dose at which the incidence of DLTs was acceptable. The RDE was determined by integrating safety, PK, and PD data to select a dose and schedule with optimal therapeutic potential and tolerability for further investigation.[1] [3]





Click to download full resolution via product page

Figure 2: A simplified workflow for dose escalation in early-phase trials.

#### Pharmacokinetic and Pharmacodynamic Assessments

- Pharmacokinetics: **Tuvusertib** plasma concentrations were analyzed using a validated bioanalytical liquid chromatography/mass spectrometry (LC/MS-MS) method.[8][9] PK parameters were calculated using noncompartmental analysis.[1]
- Pharmacodynamics: Target inhibition was primarily assessed by measuring γ-H2AX levels in the CD45+ fraction of ex-vivo stimulated peripheral blood mononuclear cells using flow cytometry.[8][9]

#### **Efficacy and Molecular Response Assessment**

- Efficacy: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1][3]
- Molecular Response: Molecular responses were assessed in circulating tumor DNA (ctDNA) samples.[1][2]

### **Conclusion and Future Directions**

The early-phase clinical trial results for **Tuvusertib** are promising, demonstrating a manageable safety profile, rapid absorption, and evidence of target engagement.[1][2][8] Preliminary signs of antitumor activity have been observed with **Tuvusertib** as a monotherapy and in combination with other agents, particularly in patients with tumors harboring DDR deficiencies.[1][6][10] The established RDE of 180 mg once daily on a 2 weeks on/1 week off schedule is being carried forward into further clinical evaluation.[1][6]

Ongoing and future studies will continue to explore **Tuvusertib** in various combinations and tumor types, including non-small cell lung cancer, ovarian cancer, and prostate cancer.[11][12] [13] The identification of predictive biomarkers, such as mutations in genes like ARID1A, ATRX, and DAXX, will be crucial for patient selection and maximizing the therapeutic benefit of this novel ATR inhibitor.[1][2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor Tuvusertib (M1774) as Monotherapy in Patients with Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ATR Targeting [merckgrouponcology.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Facebook [cancer.gov]
- 12. Tuvusertib for Refractory Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Tuvusertib: An In-Depth Technical Analysis of Early-Phase Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602876#early-phase-clinical-trial-results-fortuvusertib]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com